4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate
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Overview
Description
4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom, a phenyl group, and a pyrazole ring, making it a valuable intermediate in various chemical reactions and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate typically involves multiple steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by reacting 1-bromo-4-nitrobenzene with 4-aminopyrazole under suitable conditions to form 4-bromo-1H-pyrazole.
Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with phenyl acetate using a palladium-catalyzed reaction to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and phenyl group can enhance binding affinity and specificity, making it a potent compound for various biological applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the phenyl acetate group.
4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate: Similar structure with a fluorine atom instead of bromine.
4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate: Similar structure with a methyl group instead of bromine.
Uniqueness
4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the phenyl acetate group, which can enhance its biological activity and binding affinity .
Properties
IUPAC Name |
[4-bromo-2-(2-phenylpyrazol-3-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-12(21)22-17-8-7-13(18)11-15(17)16-9-10-19-20(16)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRWWSCOAKFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C2=CC=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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